GSK2820151
Description
Overview of Epigenetic Mechanisms in Gene Expression
Epigenetics refers to heritable changes in gene expression that occur without altering the underlying DNA sequence wikipedia.orgcd-genomics.commedlineplus.govnih.gov. These modifications influence how genes are expressed by affecting the accessibility and structure of DNA and chromatin cd-genomics.commedlineplus.govnih.govlibretexts.orgnih.gov. The term "epigenetic" originates from the Greek prefix "epi-," meaning "on top of" or "in addition to" the traditional genetic mechanism wikipedia.orgmedlineplus.gov. Epigenetic changes are crucial for normal cellular functions, including cell differentiation and development, and can be influenced by environmental factors such as diet and pollutants wikipedia.orgcd-genomics.commedlineplus.govnih.gov.
Key epigenetic mechanisms include DNA methylation, histone modification, and non-coding RNA regulation wikipedia.orgcd-genomics.comnih.govmdpi.comebi.ac.uknih.gov. DNA methylation involves the addition of methyl groups to specific DNA regions, typically leading to gene silencing cd-genomics.commedlineplus.govnih.govmdpi.com. Histone modifications, such as acetylation, methylation, phosphorylation, and ubiquitination, occur on the histone proteins around which DNA is wrapped to form chromatin wikipedia.orgcd-genomics.commedlineplus.govnih.govlibretexts.orgnih.govmdpi.com. These modifications can alter chromatin structure, making it either loosely packed (euchromatin) and transcriptionally active, or densely packed (heterochromatin) and transcriptionally inactive, thereby affecting gene expression cd-genomics.comnih.govlibretexts.org. Histone acetylation, for instance, is generally associated with transcriptional competence and gene activation, while some methylation patterns can lead to gene silencing wikipedia.orgcd-genomics.comnih.govnih.gov. Non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), also play significant roles in regulating gene expression by binding to mRNA or DNA cd-genomics.comnih.govnih.govresearchgate.net.
Functional Roles of BET Proteins in Chromatin Dynamics and Transcriptional Control
The Bromodomain and Extra-Terminal (BET) family of proteins comprises BRD2, BRD3, BRD4, and the testis-specific BRDT frontiersin.orgfrontiersin.orgmdpi.comashpublications.orgmusechem.compatsnap.comnih.govmdpi.comfrontiersin.orgresearchgate.netashpublications.org. These proteins are recognized as major transcriptional regulators due to their critical roles in chromatin dynamics and transcriptional control frontiersin.orgfrontiersin.orgmdpi.comashpublications.orgnih.govmdpi.comnumberanalytics.comresearchgate.net. BET proteins are characterized by two tandem N-terminal bromodomains (BD1 and BD2) and an extraterminal (ET) domain frontiersin.orgfrontiersin.orgmdpi.commusechem.commdpi.comresearchgate.net. BRD4 and BRDT also possess an additional C-terminal motif (CTM) frontiersin.orgmdpi.com. These proteins are ubiquitously expressed in human tissues, with BRD4 being particularly abundant, and are involved in various cellular processes including cell cycle progression, neurogenesis, differentiation, and DNA damage response frontiersin.orgashpublications.orgmusechem.commdpi.comashpublications.org.
Recognition of Acetylated Lysine (B10760008) Residues
A primary function of BET proteins is their ability to act as "epigenetic readers" by recognizing and binding to acetylated lysine (Kac) residues on histones and transcription factors frontiersin.orgfrontiersin.orgmdpi.commusechem.compatsnap.comfrontiersin.orgresearchgate.netashpublications.orgnumberanalytics.commdpi.com. The two bromodomains (BD1 and BD2) within BET proteins mediate this association with chromatin frontiersin.orgfrontiersin.orgashpublications.orgmusechem.comresearchgate.netashpublications.org. These bromodomains contain a hydrophobic pocket that specifically recognizes and anchors to acetylated lysine residues, often distinguishing BETs from other bromodomain-containing proteins by their ability to bind di-acetylated lysine frontiersin.orgmdpi.comacs.org. For example, the first acetylated lysine of histone H4 can directly dock onto a conserved asparagine residue (e.g., Asn140 in BRD4's first bromodomain) mdpi.com. This recognition is crucial for relaying signals from acetylated transcriptional factors or histones to regulate gene transcription frontiersin.org.
Recruitment of Transcriptional Complexes
Beyond acetyl-lysine recognition, BET proteins play a pivotal role in recruiting various transcriptional complexes and coactivators to target gene sites, thereby facilitating gene transcription and elongation frontiersin.orgfrontiersin.orgashpublications.orgpatsnap.comnih.govmdpi.comnumberanalytics.comresearchgate.netmdpi.com. The ET domain of BET proteins is particularly involved in mediating interactions with transcriptional cofactors frontiersin.orgmdpi.com.
Key mechanisms of transcriptional complex recruitment include:
Facilitating RNA Polymerase II (Pol II) Activity : BET proteins, especially BRD4, are known to facilitate RNA Pol II release from promoter-proximal pause regions, a critical step for transcriptional elongation frontiersin.orgfrontiersin.orgmdpi.com. This often involves the recruitment and activation of the positive transcription elongation factor b (P-TEFb) complex (CDK9/cyclin T1), which phosphorylates RNA Pol II frontiersin.orgfrontiersin.orgmdpi.comresearchgate.netmdpi.com. BRD4 can also facilitate transcription elongation independently of P-TEFb recruitment frontiersin.org.
Super-Enhancer Association : BET proteins, particularly BRD4, are enriched at "super-enhancers" (SEs), which are clusters of regulatory regions bound by transcription factors that control cell identity and disease-related genes frontiersin.orgfrontiersin.orgaacrjournals.orgnih.govuniv-nantes.frpnas.orgpnas.org. BRD4's presence at super-enhancers is critical for driving the expression of genes associated with these regions, including oncogenes like MYC frontiersin.orgfrontiersin.orgmdpi.comaacrjournals.orguniv-nantes.fronclive.com. While BET proteins and mediator proteins form phase condensates crucial for super-enhancer function, their inhibition can strongly impact transcription with little effect on enhancer-promoter interactions frontiersin.orgnih.gov.
Interaction with Transcription Factors and Coactivators : BET proteins act as scaffolds to recruit various transcription factors and coactivators frontiersin.orgfrontiersin.orgashpublications.orgmusechem.commdpi.comashpublications.orgresearchgate.net. For instance, BRD2 recruits E2F-1 and E2F-2 transcription factors, assisting in Pol II-mediated transcription in hyperacetylated chromatin frontiersin.orgmdpi.com. BRD4 also interacts with non-histone proteins like NF-κB (p65/RELA factor), where it can bind acetylated RELA to enhance its transcriptional transactivation activity and stability frontiersin.orgnumberanalytics.comresearchgate.netmdpi.com.
Oncogenic Dependencies and Pathological Implications of BET Protein Dysregulation
Dysregulation of BET proteins has been extensively implicated in the development and progression of various pathological conditions, most notably cancer, but also inflammatory disorders, metabolic disorders, and neurodegenerative diseases frontiersin.orgfrontiersin.orgmdpi.commusechem.compatsnap.comnih.govfrontiersin.orgnumberanalytics.comonclive.com. Given their crucial role in regulating gene expression, aberrant BET protein activity can lead to the abnormal expression of oncogenes and other genes vital for cell proliferation and survival musechem.compatsnap.commdpi.comfrontiersin.orgonclive.com.
In cancer, BET proteins, especially BRD4, are frequently overexpressed, contributing to enhanced oncogenic activities frontiersin.orgfrontiersin.orgmusechem.commdpi.comfrontiersin.orgnumberanalytics.comonclive.com. This overexpression can be due to enhanced mRNA transcription, abundance, or translation frontiersin.org. For example, BRD4 has been shown to regulate the expression of the oncogene c-Myc in various cancer types, including acute myeloid leukemia (AML), Burkitt lymphoma, and multiple myeloma frontiersin.orgfrontiersin.orgnumberanalytics.comaacrjournals.orgonclive.com. The delocalization of BRD4's amino acid sequence can alter its structure and interactions, leading to tumor genesis, metastasis, and progression frontiersin.org. BET proteins can also form oncogenic fusion proteins, such as the BRD-NUT fusion in NUT midline carcinoma onclive.com.
The critical function of BET proteins in regulating oncogene expression and cell proliferation makes them attractive therapeutic targets mdpi.commusechem.compatsnap.comfrontiersin.org. Pharmacological inhibition of BET proteins, particularly through bromodomain inhibitors, has shown promise as a therapeutic strategy for various human diseases, including cancer and inflammatory disorders frontiersin.orgmdpi.commusechem.compatsnap.comnih.govfrontiersin.orgaacrjournals.orgonclive.com. These inhibitors work by competitively binding to the acetyl-lysine recognition motifs of BET proteins, displacing them from chromatin and suppressing the transcription of oncogenes musechem.compatsnap.commdpi.com. Preclinical studies have demonstrated that BET inhibitors can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth patsnap.com.
Beyond oncology, BET proteins regulate the expression of pro-inflammatory cytokines and other immune-related genes, making their inhibition a potential strategy for modulating inflammatory responses in diseases such as rheumatoid arthritis and systemic lupus erythematosus patsnap.comresearchgate.net.
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK2820151; GSK-2820151; GSK 2820151. |
Origin of Product |
United States |
Gsk2820151: a Targeted Bromodomain and Extra Terminal Bet Inhibitor
Historical Context and Rationale for Inhibitor Development
The discovery and development of BET inhibitors represent a significant advancement in epigenetic drug discovery. The initial identification of thienodiazepine BET inhibitors emerged from phenotypic drug screens conducted by Yoshitomi Pharmaceuticals (now Mitsubishi Tanabe Pharma) in the early 1990s, noting their potential as both anti-inflammatory and anti-cancer agents. bpsbioscience.com Independently, GlaxoSmithKline (GSK) and Resverlogix also discovered BET inhibitors through phenotypic screens. bpsbioscience.com
A pivotal moment in the field was the 2010 publication detailing the activity of JQ1, a synthetic compound, in NUT midline carcinoma (NMC). bpsbioscience.com Interest in BET inhibitors for cancer therapy significantly escalated with the observation that chromosomal translocations involving the BET genes BRD3 and BRD4 were central to the pathogenesis of this rare, aggressive cancer. bpsbioscience.comnih.gov Subsequent research further revealed the dependence of certain hematologic malignancies, such as acute myeloid leukemia, multiple myeloma, and acute lymphoblastic leukemia, on the BET protein BRD4, making these cancers sensitive to BET inhibition. bpsbioscience.comnih.gov
The rationale for developing GSK2820151 stems from this growing understanding of BET proteins' roles in disease, particularly cancer. This compound is a structurally differentiated molecule whose development builds upon the insights gained from earlier BET inhibitors, including GSK525762 (also known as I-BET762). researchgate.net Preclinical studies demonstrated that this compound potently inhibited the proliferation of various solid tumor cell types in culture and showed efficacy in xenograft models, providing a strong basis for its investigation as a therapeutic agent. researchgate.net
Molecular Mechanism of Action of this compound
This compound functions as a small molecule inhibitor by targeting the bromodomains of BET proteins. cancer.govmedkoo.com Its core molecular mechanism revolves around interfering with the crucial protein-protein interactions that BET proteins mediate to regulate gene expression. cancer.gov
Selective Inhibition of BET Family Proteins (BRD2, BRD3, BRD4, BRDT)
The BET family comprises four mammalian proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT. cancer.govmedkoo.com These proteins are characterized by the presence of two conserved N-terminal bromodomains (BD1 and BD2). cancer.govnih.gov this compound is described as a potent and selective small molecule BET inhibitor. researchgate.net While some BET inhibitors can exhibit selectivity between the BD1 and BD2 bromodomains, a reliable distinction between the individual BET family members (BRD2, BRD3, BRD4, and BRDT) by small molecule inhibitors has not yet been consistently achieved due to the high sequence homology and structural similarity of their bromodomains. bpsbioscience.comnih.gov this compound, like many other BET inhibitors, acts as a pan-BET inhibitor, targeting all members of this family. cancer.govnih.gov
Disruption of BET Protein-Acetylated Histone Interactions
BET proteins are critical "epigenetic readers" that recognize and bind to acetylated lysine (B10760008) residues found primarily on the N-terminal tails of histones (e.g., H3 and H4) and on various transcription factors. cancer.govnih.govresearchgate.netbiomodal.comnih.gov This binding is mediated by their bromodomains and is essential for recruiting transcriptional complexes to specific gene loci. cancer.govresearchgate.netacs.orgtandfonline.com By binding to these acetylated lysine recognition motifs within the bromodomains, this compound directly competes with and prevents the interaction between BET proteins and acetylated histones. cancer.govmedkoo.com This interference is a fundamental step in its mechanism, halting the recruitment of the transcriptional machinery that BET proteins facilitate. cancer.govacs.orgelifesciences.org
Downregulation of Growth-Promoting Gene Expression
The disruption of BET protein-acetylated histone interactions by this compound has a direct downstream consequence: the prevention of the expression of certain growth-promoting genes. cancer.govmedkoo.com A key example of such a gene is the oncogene MYC, which is frequently overexpressed in various cancers. cancer.govacs.orgmdpi.com BET inhibitors, including this compound, effectively block both the expression and transcriptional functions of MYC. researchgate.netacs.org This suppression of oncogenic gene expression is a primary mechanism through which this compound exerts its potential antineoplastic activity, leading to an inhibition of tumor cell growth. cancer.govmedkoo.com
Impact on Chromatin Remodeling and Gene Regulation
Chromatin remodeling is a dynamic and crucial process that involves the reorganization of chromatin structure, thereby controlling access to DNA for transcription factors and ultimately influencing gene expression. biomodal.comnih.govoncotarget.com BET proteins play a pivotal role in this process by acting as epigenetic readers that interpret the acetylation signals on histones. cancer.govnih.govbiomodal.com They are involved in controlling gene expression and actively remodeling chromatin structures. cancer.govmedkoo.comnih.govresearchgate.nettandfonline.com
This compound's action of preventing BET protein binding to acetylated histones directly disrupts this intricate chromatin remodeling and gene regulation network. cancer.govmedkoo.com By displacing BET proteins, particularly BRD4, from heavily acetylated regions of chromatin, including super-enhancers, this compound leads to a global downregulation of gene activity. acs.org Genes associated with super-enhancers, which often include key cell identity genes and oncogenic drivers like MYC, undergo a stronger and faster downregulation compared to genes regulated by standard enhancers. acs.org This comprehensive impact on chromatin structure and transcriptional control underscores the broad regulatory effects of this compound in cellular processes, particularly those hijacked in disease states like cancer. cancer.govacs.org
Preclinical Evaluation and Biological Efficacy of Gsk2820151
In Vitro Cellular Investigations
Preclinical studies have extensively investigated the cellular effects of GSK2820151 and other BET inhibitors, demonstrating their profound impact on cancer cell biology.
Anti-proliferative Effects in Cancer Cell Lines
This compound has been shown to potently inhibit the proliferation of various solid tumor cell types in cell culture xiahepublishing.com. The broader class of BET inhibitors, to which this compound belongs, exhibits widespread anti-proliferative activity across a diverse panel of cancer cell lines. For instance, studies on 2,3-arylpyridylindole derivatives, which are related to BET inhibition, demonstrated cytotoxicity against A549 human lung cancer cells with IC50 values of 1.18 ± 0.25 µM and 0.87 ± 0.10 µM. Another BET inhibitor, ABBV-075, inhibited cell proliferation in 147 hematological and solid cancer cell lines, showing greater effectiveness against hematological malignancies. Other BET inhibitors have demonstrated potent anti-proliferative effects in various malignancies, including glioblastoma (GBM), neuroblastoma, multiple myeloma, acute myeloid leukemia (AML), Burkitt's lymphoma, and mixed-lineage leukemia (MLL)-rearranged leukemias.
Table 1: Representative Anti-proliferative Effects of BET Inhibitors on Cancer Cell Lines
| Compound Class/Example | Cell Line(s) | Effect | Key Finding/IC50 | Reference |
| 2,3-arylpyridylindole derivatives (BET-related) | A549 (Lung Cancer) | Cytotoxicity | IC50: 1.18 ± 0.25 µM, 0.87 ± 0.10 µM | |
| This compound | Solid Tumor Cell Types | Potent Inhibition of Proliferation | Potent inhibition | xiahepublishing.com |
| ABBV-075 (BET inhibitor) | 147 Hematological & Solid Cancer Cell Lines | Inhibition of Cell Proliferation | More effective against hematological malignancies |
Induction of Cell Cycle Arrest (e.g., G0/G1, G2/M Phase)
BET inhibitors are known to induce cell cycle arrest, a critical mechanism for controlling uncontrolled cancer cell proliferation. For example, JQ1, a well-studied BET inhibitor, has been shown to induce marked G1 cell-cycle arrest in glioblastoma (GBM) samples and hepatocellular carcinoma (HCC) cells. This G1 arrest is often accompanied by the downregulation of MYC expression and upregulation of cell cycle inhibitors like p21 and p27. In some instances, such as with 2,3-arylpyridylindole derivatives, a biphasic cell cycle arrest has been observed in A549 lung cancer cells, where lower concentrations (0.5 µM) induced G0/G1 arrest, while higher concentrations (2.0 µM) led to G2/M phase arrest. The G0/G1 arrest by these derivatives was linked to the activation of the JNK/p53/p21 pathway, while G2/M arrest involved Akt signaling and inhibition of tubulin polymerization.
Table 2: Cell Cycle Arrest Induced by BET Inhibitors
| Compound Class/Example | Cell Line(s) | Phase of Arrest | Associated Mechanism/Pathway | Reference |
| JQ1 (BET inhibitor) | Glioblastoma (GBM), Hepatocellular Carcinoma (HCC) | G1 | Downregulation of MYC, upregulation of p21, p27 | |
| 2,3-arylpyridylindole derivatives (BET-related) | A549 (Lung Cancer) | G0/G1 (low conc.), G2/M (high conc.) | G0/G1: JNK/p53/p21 pathway; G2/M: Akt signaling, tubulin polymerization inhibition |
Apoptosis Induction and Mechanisms
Induction of apoptosis, or programmed cell death, is a key mechanism by which this compound and other BET inhibitors exert their anti-cancer effects. This process involves a complex interplay of signaling pathways, often converging on the activation of caspases, such as caspase-3, -8, and -9, and the modulation of pro- and anti-apoptotic proteins. For example, the 2,3-arylpyridylindole derivatives, related to BET inhibition, demonstrated cytotoxic mechanisms involving the decreased expression of anti-apoptotic proteins Bcl-2 and Mcl-1, achieved through the inhibition of the STAT3 and Akt signaling pathways. JQ1 has also been shown to induce apoptosis in various cancer models, including neuroblastoma and glioblastoma, often alongside attenuated growth. The balance between pro-apoptotic and anti-apoptotic protein regulators is crucial in determining whether a cell undergoes apoptosis.
Table 3: Apoptosis Induction and Mechanisms by BET-related Compounds
| Compound Class/Example | Cell Line(s) | Apoptotic Effect | Mechanism/Modulated Proteins | Reference |
| 2,3-arylpyridylindole derivatives (BET-related) | A549 (Lung Cancer) | Apoptosis induction | Decreased expression of Bcl-2 and Mcl-1 via STAT3 and Akt pathway inhibition | |
| JQ1 (BET inhibitor) | Neuroblastoma, Glioblastoma (GBM), Medulloblastoma | Apoptosis induction | Attenuated growth, suppression of stem cell-associated signaling |
Modulation of Key Oncogenes and Tumor Suppressor Genes (e.g., MYC, FOSL1, HEXIM1, BCL-XL, p21)
A primary mechanism of action for this compound as a BET inhibitor is its ability to modulate the expression of key oncogenes and tumor suppressor genes. This compound inhibits BET protein binding to chromatin, which in turn decreases the expression of growth-promoting genes and blocks the expression and transcriptional functions of MYC, leading to significant antitumor effects xiahepublishing.com. MYC is a well-known oncogene that is transcriptionally regulated by BRD4, and its suppression is a hallmark of BET inhibition in various solid tumors and hematological malignancies.
Beyond MYC, BET inhibitors have been shown to modulate other critical genes:
FOSL1 (FRA-1): Its repression has been observed in non-small cell lung cancer and pancreatic dual adenocarcinoma following treatment with BET inhibitors like JQ1.
HEXIM1: This protein is involved in the regulation of CDK9, which, along with cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb is crucial for the synthesis of short-lived proteins like MYC and MCL-1 that drive cancer cell division and protect them from apoptosis. Inhibition of CDK9 can decrease levels of MCL-1 and c-MYC, leading to apoptosis and cell cycle arrest.
BCL-XL: This anti-apoptotic protein's levels are decreased by BET inhibitors like JQ1 in glioblastoma cells.
p21 (CDKN1A): This tumor suppressor gene, a cyclin-dependent kinase inhibitor, is often upregulated by BET inhibitors, contributing to cell cycle arrest. The activation of the JNK/p53/p21 pathway has been linked to G0/G1 cell cycle arrest induced by BET-related compounds.
Table 4: Modulation of Key Genes by BET Inhibitors
| Gene | Type | Effect of BET Inhibition | Associated Outcome/Mechanism | Reference |
| MYC | Oncogene | Downregulation | Decreased cell growth, cell cycle arrest, apoptosis | xiahepublishing.com |
| FOSL1 (FRA-1) | Oncogene | Repression | Observed in NSCLC, pancreatic adenocarcinoma | |
| HEXIM1 | Regulatory Protein | Involved in CDK9 regulation | Affects MYC and MCL-1 levels, influencing apoptosis and cell cycle arrest | |
| BCL-XL | Anti-apoptotic | Decreased expression | Promotes apoptosis | |
| p21 | Tumor Suppressor | Upregulation | Induces cell cycle arrest (G0/G1) |
Induction of Cellular Differentiation
BET inhibitors have also been implicated in inducing cellular differentiation. For instance, JQ1, a selective BET inhibitor, displaces BRD4 from nuclear chromatin in cells and induces differentiation in NUT midline carcinoma (NMC) cells. Furthermore, studies have shown that BET inhibition can promote neuronal differentiation of neuroblastoma cells both in vitro and in vivo. Bromodomain and extra-terminal (BET) proteins are broadly involved in biological processes such as cell proliferation, differentiation, and signaling.
In Vivo Efficacy in Disease Models
This compound has demonstrated efficacy in preclinical in vivo models, specifically in xenograft models xiahepublishing.com. These findings provide crucial evidence for its potential therapeutic utility in a living system. Beyond this compound, other BET inhibitors have shown significant in vivo efficacy across various oncology models. JQ1, for example, has been validated for its antitumorigenic effects in subcutaneous neuroblastoma xenografts, leading to attenuated growth and induced apoptosis. It has also shown significant growth repression in orthotopic glioblastoma (GBM) tumors and reduced tumor growth and prolonged survival in mice harboring medulloblastoma xenografts. These in vivo studies underscore the ability of BET inhibitors to block tumor progression and provide a strong rationale for further investigation into their therapeutic potential.
Evaluation in Xenograft Models
Preclinical studies have consistently demonstrated the efficacy of this compound in various in vivo xenograft models aacrjournals.orgnih.gov. These models are crucial for evaluating the antitumor potential of novel compounds in a living system. This compound has shown significant antitumor effects in mouse xenograft models, including those of small cell lung cancer (SCLC) and NUT midline carcinoma (NMC) clinicaltrials.gov. The compound's ability to potently inhibit proliferation of various solid tumor cell types in culture has been corroborated by its activity in these xenograft models aacrjournals.orgresearchgate.net.
Assessment of Tumor Growth Inhibition
This compound has been shown to induce rapid growth inhibition in cancer cell lines clinicaltrials.gov. In xenograft models, substantial suppression of tumor growth has been observed with this compound. For instance, in certain models, tumor growth inhibition (TGI) rates of 41%, 80%, and 74% were reported acs.org. This significant reduction in tumor volume underscores its potent antiproliferative effects nih.gov.
Table 1: Representative Tumor Growth Inhibition (TGI) in Xenograft Models
| Model Type | Tumor Growth Inhibition (TGI) | Source |
| Xenograft | 41% | acs.org |
| Xenograft | 80% | acs.org |
| Xenograft | 74% | acs.org |
Broad Spectrum of Preclinical Therapeutic Potential
The therapeutic potential of BET inhibitors like this compound extends across a wide range of malignancies, owing to the critical role of BET proteins in regulating transcription, cell growth, and survival aacrjournals.org. Inhibiting BET protein binding to chromatin can decrease the expression of growth-promoting genes and block the functions of oncogenes like MYC, leading to significant antitumor effects aacrjournals.orgtandfonline.com.
Efficacy in Solid Tumor Models
This compound has demonstrated potent antiproliferative effects in various solid tumor-derived cancer cell lines and efficacy in xenograft models of several solid tumor types aacrjournals.orgclinicaltrials.gov.
NUT Midline Carcinoma (NMC): this compound has shown efficacy in mouse xenograft models of NMC clinicaltrials.gov. BET inhibitors, in general, have demonstrated potent antiproliferative effects in NMC, where BRD4-NUT fusion proteins are major oncogenic drivers mdpi.comnih.govaacrjournals.org.
Glioblastoma: Preclinical work has explored the potential efficacy of BET inhibitors in brain tumors, including glioblastoma multiforme (GBM) nih.gov. While specific data for this compound in GBM xenografts is less detailed, BET inhibitors are being investigated for their potential in this aggressive brain tumor nih.gov.
Lung Adenocarcinoma: this compound has demonstrated efficacy in mouse xenograft models of small cell lung cancer (SCLC) clinicaltrials.gov. BET inhibitors have also shown promise in non-small cell lung cancer (NSCLC) core.ac.uk.
Colorectal Cancer: Preclinical studies have indicated the efficacy of BET inhibitors in colorectal cancer models nih.govnih.gov.
Prostate Cancer: this compound has inhibited proliferation in prostate cancer cell lines clinicaltrials.gov. BET inhibitors are being explored to enhance efficacy and disrupt resistance to androgen receptor antagonists in prostate cancer d-nb.infofrontiersin.org.
Breast Cancer: this compound has shown efficacy in preclinical models of breast cancer nih.gov. BET inhibitors have demonstrated promising efficacy in breast cancer murine xenografts and cell lines nih.gov.
Pancreatic Cancer: While direct specific data for this compound in pancreatic cancer xenografts are limited in the provided snippets, BET inhibitors, as a class, are being investigated for their potential in pancreatic ductal adenocarcinoma (PDAC) due to its resistance to conventional therapies cancerworld.netxiahepublishing.comletswinpc.orgmednexus.org.
Neuroblastoma: BET inhibitors have shown efficacy in neuroblastoma cell lines and in vivo models, including patient-derived xenograft mouse models of MYCN-amplified neuroblastoma mdpi.comnih.gov.
Sarcoma: BET inhibitors have shown potent antiproliferative effects in sarcoma models nih.gov.
Table 2: Efficacy of BET Inhibitors in Various Solid Tumor Models (General Class Effect)
| Tumor Type | Preclinical Efficacy (General BET Inhibitors) | Source |
| NUT Midline Carcinoma | Potent antiproliferative effects | mdpi.comnih.gov |
| Glioblastoma | Investigated, promising | nih.gov |
| Small Cell Lung Cancer | Efficacy in xenograft models (this compound) | clinicaltrials.gov |
| Colorectal Cancer | Demonstrated efficacy | nih.govnih.gov |
| Prostate Cancer | Inhibits proliferation, potential to disrupt resistance | clinicaltrials.govd-nb.infofrontiersin.org |
| Breast Cancer | Promising efficacy in xenografts and cell lines | nih.gov |
| Pancreatic Cancer | Under investigation for therapeutic potential | cancerworld.netxiahepublishing.comletswinpc.orgmednexus.org |
| Neuroblastoma | Efficacy in cell lines and xenografts | mdpi.comnih.gov |
| Sarcoma | Potent antiproliferative effects | nih.gov |
Efficacy in Hematologic Malignancy Models
BET inhibitors, including this compound, have demonstrated therapeutic effects in various hematologic malignancies.
Lymphoma: this compound has shown antitumor effects in patients with heavily pretreated Diffuse Large B-cell Lymphoma (DLBCL) and follicular lymphoma acs.org. BET inhibitors have also shown potent antiproliferative effects in lymphoma models, often by repressing c-MYC expression nih.govtandfonline.comnih.govoncotarget.com.
Acute Myeloid Leukemia (AML): BET inhibitors have shown therapeutic effects in AML models nih.gov.
Multiple Myeloma: BET inhibitors have demonstrated therapeutic effects in multiple myeloma models nih.govtandfonline.comnih.gov.
Table 3: Efficacy of BET Inhibitors in Hematologic Malignancy Models (General Class Effect)
| Malignancy Type | Preclinical Efficacy (General BET Inhibitors) | Source |
| Lymphoma | Antitumor effects, potent antiproliferative effects, represses c-MYC | nih.govacs.orgtandfonline.comnih.govoncotarget.com |
| Acute Myeloid Leukemia | Therapeutic effects | nih.gov |
| Multiple Myeloma | Therapeutic effects | nih.govtandfonline.comnih.gov |
Exploration in Other Disease Areas
Beyond oncology, BET proteins, including BRD4, have been implicated in a variety of human diseases, including inflammation, cardiovascular diseases, central nervous system (CNS) disorders, and human immunodeficiency virus (HIV) infection acs.org. This broader involvement suggests potential therapeutic applications for BET inhibitors like this compound in these areas.
Autoimmune Disorders: Bromodomain inhibitors are recognized as attractive drug targets for autoimmune disorders nih.govnih.gov.
Neurological Disorders: this compound and other BET inhibitors are being explored for their potential in neurological disorders ontosight.airesearchgate.netacs.orggoogle.com. Selective modulation of BET bromodomains may enhance regenerative strategies in disorders characterized by myelin loss, such as aging and neurodegeneration acs.org.
Table 4: Potential Therapeutic Areas Beyond Cancer for BET Inhibitors
| Disease Area | Relevance of BET Inhibition | Source |
| Autoimmune Disorders | Attractive drug targets | nih.govnih.gov |
| Neurological Disorders | Potential therapeutic applications, regenerative strategies | ontosight.airesearchgate.netacs.orggoogle.com |
| Inflammatory Disorders | Implicated in cytokine production | nih.govacs.org |
| Cardiovascular Diseases | Role in atherosclerotic processes | nih.govnih.gov |
| HIV Infection | Implicated in disease progression | acs.org |
Downstream Molecular and Cellular Consequences of Gsk2820151 Inhibition
Remodeling of Transcriptional Landscape and Super-Enhancer Dynamics
BET proteins are integral to the regulation of gene transcription, largely through their association with acetylated chromatin. ctdbase.orggoogleapis.com Specifically, BRD4, a key member of the BET family, plays a pivotal role in recruiting positive transcriptional elongation factor complex (P-TEFb) to chromatin, which is essential for RNA polymerase II-mediated transcription. rssing.comuaem.mxgoogle.com
Inhibition of BET proteins, including with GSK2820151, results in a global reduction of BRD4 levels at enhancers and promoters, leading to substantial changes in gene expression. These changes are particularly pronounced at "super-enhancers," which are extensive clusters of enhancers densely populated with BRD4, Mediator, transcription factors, and acetylated histones. googleapis.comguidetoimmunopharmacology.orgrssing.com Super-enhancers are critical for lineage-specific gene regulation and drive the high-level, constitutive expression of genes essential for cell identity and, in cancer, for the expression of disease-causing oncogenes. guidetoimmunopharmacology.orgrssing.com
A primary consequence of BET inhibition is the significant downregulation of key oncogenes, such as MYC, which are frequently associated with super-enhancers. guidetoimmunopharmacology.org This suppression of MYC transcription is a major mechanism underlying the antitumor activity of BET inhibitors. guidetoimmunopharmacology.org
Alterations in Cell Growth, Survival, and Proliferation Pathways
BET proteins are fundamental regulators of cell growth and survival. ctdbase.org By inhibiting the binding of BET proteins to chromatin, this compound decreases the expression of genes that promote cell growth, thereby leading to an inhibition of tumor cell proliferation. nih.govctdbase.org Preclinical studies have demonstrated that this compound potently inhibits the proliferation of various solid tumor cell types. ctdbase.org
The impact of BET inhibition extends to critical cellular pathways governing proliferation and survival. The phosphoinositide 3-kinase (PI3K) signaling pathway, along with its downstream effectors like Akt and mTOR, is crucial for processes such as cell growth, proliferation, metabolism, and survival, and its aberrant activation is frequently observed in human cancers. BET inhibitors have been shown to effectively block adaptive signaling responses that can render cancer cells resistant to PI3K pathway inhibitors, suggesting a synergistic potential when combined. Inhibition of the mTOR pathway, a downstream effector of PI3K, can induce tumor cell apoptosis and reduce oncogenic phenotypes, including c-Myc downregulation.
The dysregulation of MYC, an oncogene, is prevalent in over 50% of common cancers, where it promotes tumor aggressiveness by enhancing cancer cell proliferation and influencing apoptosis. BET inhibitors, by suppressing MYC transcription, contribute to the inhibition of cancer cell growth and induction of apoptosis. guidetoimmunopharmacology.org
Influence on DNA Damage Response (DDR) and DNA Repair Pathways (e.g., RAD51, BRCA1, CtIP)
Defective DNA Damage Response (DDR) and DNA repair pathways are hallmarks of cancer cells, contributing to disease initiation and progression. guidetoimmunopharmacology.org BET proteins, particularly BRD4, have been implicated in modulating DNA damage repair, specifically homologous recombination (HR). googleapis.com Consequently, BET inhibition can interfere with these essential repair processes. googleapis.com
Key proteins involved in DNA repair, such as BRCA1, RAD51, and CtIP, are affected by BET inhibition. BRCA1 is a well-known tumor suppressor protein critical for DNA damage response and homologous recombination repair, forming complexes with other repair factors like CtIP and RAD51. CtIP plays a crucial role in initiating HR-dependent double-strand break (DSB) repair by facilitating the generation of 3' single-strand overhangs at DNA break sites. Research indicates that BET inhibitors can decrease the expression of vital DNA repair genes, with CtIP being consistently and strongly suppressed across various conditions. guidetoimmunopharmacology.org This downregulation of CtIP by BET inhibitors suggests an impact on the efficiency of HR repair. guidetoimmunopharmacology.org RAD51, a recombinase, is also essential for HR, and its proper localization and function are linked to BRCA1 and CtIP activity.
Epigenetic Reprogramming and Its Biological Outcomes
Epigenetic reprogramming, involving changes in DNA methylation and histone modifications, profoundly influences gene expression and plays a significant role in cellular homeostasis and disease development. googleapis.com BET proteins function as "epigenetic readers" by recognizing and binding to acetylated lysine (B10760008) residues on histones. nih.govctdbase.orggoogleapis.comguidetoimmunopharmacology.org This interaction is crucial for regulating chromatin structure and, consequently, gene expression. googleapis.com
This compound, as a BET inhibitor, disrupts this fundamental epigenetic interaction, leading to extensive remodeling of the epigenome landscape. nih.govctdbase.orgnih.govguidetoimmunopharmacology.org This reprogramming results in altered expression of numerous genes, including critical transcription factors. guidetoimmunopharmacology.org Given that epigenetic alterations are a common feature in cancer, targeting these changes with BET inhibitors represents a promising therapeutic strategy aimed at restoring normal gene expression patterns. googleapis.com
A significant biological outcome of this epigenetic reprogramming by BET inhibition is the "reversal of cancer cell phenotype," which includes the promotion of cellular differentiation and impairment of growth. googleapis.com For instance, BRD4 is involved in processes like epithelial-mesenchymal transition (EMT) and coordinates the epigenetic reprogramming of thousands of genes. Inhibition of BRD4 by BET inhibitors can counteract these pro-tumorigenic epigenetic changes, contributing to the observed anti-cancer effects.
Comparative Analysis and Strategic Therapeutic Combinations
Rationales for Combination Therapeutic Approaches
Combinations with Histone Deacetylase (HDAC) Inhibitors
The strategic combination of Bromodomain and Extra-Terminal domain (BET) inhibitors, such as GSK2820151, with Histone Deacetylase (HDAC) inhibitors represents a significant area of research in oncology, aiming to enhance therapeutic efficacy and overcome resistance mechanisms in various cancers. While this compound is a known BET inhibitor, the broader scientific literature extensively supports the synergistic potential of combining BET inhibitors with HDAC inhibitors xiahepublishing.comnih.gov.
Detailed Research Findings
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones and other proteins, thereby regulating gene expression, chromatin structure, and various cellular processes. Aberrant HDAC activity is frequently linked to cancer development and progression, making HDAC inhibitors (HDACi) attractive therapeutic targets. BET proteins, on the other hand, are "readers" of acetylated chromatin, binding to acetylated lysine (B10760008) residues on histones and other proteins to regulate transcription, including that of oncogenes. Inhibitors of BET proteins (BETi) disrupt this function, leading to antiproliferative and pro-apoptotic effects in cancer cells.
The rationale for combining BET inhibitors and HDAC inhibitors stems from their distinct yet complementary mechanisms of action, both impacting epigenetic regulation and gene transcription. HDAC inhibitors promote histone acetylation, leading to a more open chromatin structure, while BET inhibitors interfere with the binding of BET proteins to these acetylated marks, affecting gene transcription. This dual epigenetic modulation can lead to synergistic anti-tumor effects, often more pronounced than those achieved with either agent alone xiahepublishing.comnih.gov.
Preclinical studies have demonstrated this synergy across various cancer types:
Melanoma: The combination of the HDAC inhibitor panobinostat (B1684620) (LBH589) and the BET inhibitor I-BET151 synergistically induced apoptosis, cell cycle arrest, and suppressed the growth of melanoma xenografts. This was associated with upregulation of the pro-apoptotic protein BIM and downregulation of anti-apoptotic proteins Bcl-2, Bcl-XL, and XIAP, along with marked downregulation of the AKT and Hippo/YAP signaling pathways.
Pancreatic Ductal Adenocarcinoma (PDAC): Combined BET and HDAC inhibition has been suggested as a treatment strategy for PDAC, a highly lethal and resistant cancer xiahepublishing.com. Studies indicate that the combination of BET inhibitors like JQ1 and HDAC inhibitors such as SAHA (Vorinostat) can cause potent and sustained anti-tumoral responses in both in vitro and in vivo models of PDAC.
Myc-induced Lymphoma: In murine models of Myc-induced lymphoma, BET inhibitors and HDAC inhibitors were found to induce similar genes and biological effects, synergizing to induce cell-cycle arrest and cell death. This suggests that BET inhibitors may sensitize Myc-overexpressing lymphoma cells by inducing HDAC-silenced genes.
Atypical Teratoid/Rhabdoid Tumor (AT/RT): BET inhibitors and HDAC inhibitors have shown synergistic inhibitory effects against multiple subtypes of AT/RT in vitro, inhibiting proliferation and inducing apoptosis more effectively than single-drug treatments.
Cutaneous T-cell Lymphoma (CTCL): Combinations of BET bromodomain inhibitors (e.g., JQ1, OTX015, CPI-0610, I-BET762) and HDAC inhibitors (e.g., SAHA/Vorinostat, Romidepsin) have shown synergistic effects against cell viability and induced G0/G1 cell cycle arrest, with enhanced apoptosis. Mechanistically, this involved reduced proliferative drivers like c-Myc, Cyclin D1, NFkB, and IL-15Rα, and increased inhibitory CDKN1A nih.gov.
The observed synergy is often attributed to the convergence of BETi and HDACi on common molecular pathways and targets, leading to enhanced growth arrest and apoptosis. Some research efforts are even exploring the development of single molecules capable of dually inhibiting both BET proteins and HDACs to achieve more efficient therapeutic outcomes.
Data tables
While specific detailed data tables for this compound in direct combination with HDAC inhibitors are not widely available in the provided search results, the general principle of synergy between BET inhibitors and HDAC inhibitors is well-established. The following conceptual table illustrates the potential outcome of such a combination, based on the documented synergistic effects of these drug classes.
| Treatment Arm | Effect on Cancer Cell Proliferation (Conceptual) | Effect on Apoptosis Induction (Conceptual) | Overall Anti-Tumor Efficacy (Conceptual) |
| Vehicle Control | Baseline | Minimal | Minimal |
| This compound (BETi) | Moderate Inhibition | Moderate Induction | Moderate |
| HDAC Inhibitor | Moderate Inhibition | Moderate Induction | Moderate |
| This compound + HDAC Inhibitor | Strong Inhibition (Synergistic) | Strong Induction (Synergistic) | High (Synergistic) |
Note: This table is conceptual, illustrating the synergistic effects observed when combining BET inhibitors (like this compound) with HDAC inhibitors, based on general research findings in various cancer models xiahepublishing.comnih.gov. Specific quantitative data for this compound in combination with individual HDAC inhibitors would require dedicated experimental studies.
Biomarkers and Predictive Response to Gsk2820151
Identification of Biomarkers for Predicting Sensitivity and Resistance
GSK2820151 functions as a BET inhibitor, a class of epigenetic readers that regulate gene expression. The antitumor activity of BET inhibitors is often linked to the downregulation of key oncogenes, such as MYC, which are associated with superenhancers. Consequently, the status of MYC phosphorylation in tumor tissues may serve as a potential biomarker for predicting sensitivity to BET inhibitors, including this compound. uniprot.org
Mechanisms of resistance to BET inhibitors can involve the aberrant activation of Receptor Tyrosine Kinase (RTK) signaling pathways. Mutations within RTKs and the subsequent activation of their intracellular signaling cascades have been correlated with drug resistance in various cancers. uniprot.org
While this compound is primarily recognized as a BET inhibitor, some studies also indicate its relevance to CDK9 inhibition. udel.edu In the context of CDK9 inhibition, particularly in acute myeloid leukemia (AML), mutations in FMS-like tyrosine kinase 3 (FLT3), such as FLT3-ITD, are prevalent and associated with poor prognosis and rapid development of resistance to FLT3 inhibitors. frontiersin.org Co-targeting CDK9 and FLT3 represents a promising strategy to overcome such resistance, as CDK9 plays a role in the transcription of genes vital for cancer cell survival, notably MCL-1. frontiersin.org
In breast cancer, frequent aberrations include mutations in PIK3CA and loss of PTEN. While preclinical data suggested these alterations could predict response to therapeutic agents, clinical correlations have been inconsistent. The presence of KRAS mutations may confer resistance to PI3K inhibition, suggesting a need for dual pathway targeting for optimal tumor suppression. genecards.org Additionally, activation of NOTCH and induction of c-MYC have been identified as resistance biomarkers in breast cancer cell lines. genecards.org
The table below summarizes potential biomarkers for predicting sensitivity and resistance to compounds like this compound:
| Biomarker Category | Specific Biomarker/Pathway | Role in Sensitivity/Resistance | Associated Compound/Mechanism |
| Sensitivity | MYC phosphorylation status | Predicts sensitivity to BET inhibitors. uniprot.org | BET inhibition (this compound) |
| Resistance | Aberrant RTK activation | Associated with drug resistance. uniprot.org | BET inhibition (this compound) |
| FLT3-ITD mutations | Associated with resistance to FLT3 inhibitors, overcome by co-targeting CDK9. frontiersin.org | CDK9 inhibition (this compound) | |
| KRAS mutations | May confer resistance to PI3K inhibition. genecards.org | General cancer therapy | |
| NOTCH activation | Biomarker of resistance in breast cancer. genecards.org | General cancer therapy | |
| c-MYC induction | Biomarker of resistance in breast cancer. genecards.org | General cancer therapy |
Pharmacodynamic Markers of Target Engagement and Efficacy (e.g., MYC, HEXIM1, CCR1, IL1RN)
Pharmacodynamic (PD) biomarkers are crucial for confirming that a drug is engaging its intended target and eliciting the desired biological effect. For BET inhibitors like this compound, transcriptional modulation of specific genes serves as a key indicator.
Transcriptional modulation of MYC and HEXIM1 has been proposed as robust biomarkers of exposure to BET inhibitors. Exposure of tumor cells to BET inhibitors leads to a genome-wide reduction of BRD4 levels at enhancers and promoters, resulting in significant changes in gene expression, primarily downregulation of transcripts. Oncogenes like MYC, which are associated with superenhancers, undergo strong and rapid downregulation upon BET inhibition.
HEXIM1 is recognized as a robust pharmacodynamic marker for monitoring target engagement of BET family bromodomain inhibitors in both tumors and surrogate tissues. This makes it a valuable tool for assessing the activity of compounds such as this compound.
Other proposed biomarkers of exposure to BET inhibitors include CCR1 and IL1RN. While CCR2 and CD180 mRNAs have also been identified as robust pharmacodynamic tumor and blood biomarkers for clinical use with BRD4/BET inhibitors (e.g., AZD5153), indicating consistent decreases in expression upon treatment across various hematologic cell lines and xenografts.
CDK9 inhibition, which this compound is also linked to, prevents the phosphorylation of Serine 2 on the carboxyl-terminal domain of RNA Polymerase II. This action impedes the productive transcription elongation of genes critical for cancer cell survival, including MYC target genes, MCL-1, and BIRC5. This further reinforces MYC as a key pharmacodynamic marker for compounds affecting this pathway.
The table below outlines key pharmacodynamic markers for this compound and related BET/CDK9 inhibitors:
| Pharmacodynamic Marker | Mechanism/Effect | Relevance to this compound |
| MYC (transcriptional modulation) | Downregulation of oncogene expression. | Biomarker of BET inhibitor exposure and CDK9 inhibition efficacy. |
| HEXIM1 (transcriptional modulation) | Upregulation, indicating BET inhibitor exposure. | Robust PD marker for BET family bromodomain inhibitors. |
| CCR1 (transcriptional modulation) | Proposed biomarker of BET inhibitor exposure. | Indicates target engagement. |
| IL1RN (transcriptional modulation) | Proposed biomarker of BET inhibitor exposure. | Indicates target engagement. |
| CCR2 & CD180 (mRNA downregulation) | Consistent decrease in expression upon BRD4/BET inhibitor treatment. | Robust PD markers for BET inhibitors, especially in blood. |
| MCL-1 (downregulation) | Inhibition of anti-apoptotic protein. frontiersin.org | Indicates efficacy of CDK9 inhibition. frontiersin.org |
| BIRC5 (downregulation) | Inhibition of anti-apoptotic protein. | Indicates efficacy of CDK9 inhibition. |
Future Research Directions and Unexplored Avenues for Gsk2820151
Elucidation of Novel Biological Pathways Influenced by GSK2820151
While the impact of BET inhibitors on oncogenic transcription factors like MYC is well-documented, the full spectrum of biological pathways modulated by this compound remains to be explored. researchgate.net Future investigations should aim to uncover novel signaling cascades and cellular processes affected by this compound, moving beyond its established mechanisms.
Key areas for exploration include:
Hedgehog Signaling: Research on other BET inhibitors, such as I-BET151, has revealed an unexpected role in attenuating the Hedgehog (HH) signaling pathway, a critical driver in cancers like medulloblastoma. nih.gov Studies have shown that I-BET151 can inhibit HH target gene expression downstream of the core pathway component Smoothened (Smo). nih.gov Investigating whether this compound exerts similar effects could open new therapeutic avenues for HH-dependent cancers.
Inflammation and Immune Response: BRD4, a primary target of this compound, has been implicated in inflammatory processes. nih.gov For instance, BRD4 knockdown can reduce the release of inflammatory cytokines, suggesting a role for BET inhibitors in modulating the tumor microenvironment and inflammatory diseases. nih.gov
DNA Damage and Repair: BRD4 is critically involved in cellular processes such as DNA damage repair. mdpi.com Further research is needed to determine how this compound specifically affects these repair mechanisms, which could have implications for its use in combination with DNA-damaging agents like chemotherapy and radiotherapy.
Non-coding RNA Regulation: Studies on the BET inhibitor I-BET151 in glioblastoma have shown that it can significantly alter the expression of long non-coding RNAs (lncRNAs), including the oncogenic lncRNA HOTAIR. nih.gov A focused investigation into this compound's impact on the non-coding transcriptome could reveal novel regulatory networks that contribute to its anti-tumor activity.
| Potential Novel Pathway | Rationale for Investigation | Potential Therapeutic Implication |
|---|---|---|
| Hedgehog Signaling | Other BET inhibitors (I-BET151) have been shown to attenuate this pathway downstream of Smoothened. nih.gov | Treatment of Hedgehog-driven cancers like medulloblastoma. |
| Inflammation (e.g., via cytokine release) | BRD4, a target of this compound, is a known regulator of inflammatory gene expression. nih.gov | Modulation of the tumor microenvironment; treatment of inflammatory conditions. |
| DNA Damage Repair | BRD4 plays a key role in DNA repair pathways. mdpi.com | Synergistic combinations with DNA-damaging cancer therapies. |
| Non-coding RNA Networks | BET inhibition can restore the expression of tumor-suppressive lncRNAs and reduce oncogenic ones like HOTAIR. nih.gov | Uncovering new mechanisms of gene regulation and tumor suppression. |
Investigation of Context-Dependent Responses to BET Inhibition
A significant challenge in the clinical development of BET inhibitors is the heterogeneity of patient responses. tandfonline.com The efficacy of compounds like this compound can be highly dependent on the specific genetic, epigenetic, and microenvironmental context of the tumor. Future research must prioritize understanding the factors that dictate sensitivity and resistance.
Key areas for investigation include:
Genetic and Epigenetic Landscape: The response to BET inhibition is not uniform across different cancer types or even within the same histology. For example, some lymphoma cells undergo apoptosis in response to the BET inhibitor ABBV-075, while most solid tumor cells primarily exhibit cell cycle arrest. aacrjournals.org The apoptotic response in some lymphomas may be predicted by BCL-2 levels. aacrjournals.orgresearchgate.net Systematic screening of this compound across diverse cancer cell lines with detailed genomic and epigenomic characterization is needed to identify predictive biomarkers.
Mechanisms of Resistance: As with many targeted therapies, both intrinsic and acquired resistance to BET inhibitors is a major obstacle. Resistance can be driven by alternative signaling pathways, such as increased WNT/β-catenin signaling, which can bypass the transcriptional blockade imposed by BET inhibition. nih.gov Elucidating these escape mechanisms is crucial for developing effective combination strategies.
Tumor Microenvironment Influence: The tumor microenvironment, including stromal cells and immune infiltrates, can significantly impact therapeutic efficacy. Co-culture experiments have shown that BET inhibitors can induce cytotoxicity in leukemia cells even when they are protected by bone marrow stromal cells, suggesting an ability to overcome microenvironment-mediated survival signals. ashpublications.org Further studies are required to understand how this compound interacts with and remodels the tumor microenvironment.
| Factor | Description | Research Focus |
|---|---|---|
| Genetic & Epigenetic Background | The mutational status, gene expression profile, and chromatin state of a tumor can determine its dependence on BET proteins. | Identify predictive biomarkers of sensitivity (e.g., MYC amplification, BCL-2 levels) and resistance. nih.gov |
| Acquired Resistance Mechanisms | Tumors can develop resistance through the activation of alternative signaling pathways (e.g., WNT signaling). nih.gov | Characterize escape pathways to design rational combination therapies that can overcome resistance. |
| Tumor Microenvironment | Interactions with stromal cells and immune cells can provide survival signals that counteract the effects of BET inhibition. ashpublications.org | Investigate how this compound modulates the microenvironment and its potential synergy with immunotherapies. |
| Cell-Type Specific Responses | The cellular outcome of BET inhibition (e.g., apoptosis vs. cell cycle arrest) varies significantly between different cancer types. tandfonline.com | Understand the determinants of cell fate following this compound treatment to tailor therapeutic approaches. |
Development of Advanced Preclinical Models to Mimic Disease Heterogeneity
To improve the clinical translation of preclinical findings, it is imperative to move beyond traditional two-dimensional cell culture and simple xenograft models. The development and utilization of advanced preclinical models that more faithfully recapitulate the complexity and heterogeneity of human cancers are essential for evaluating this compound.
Future directions in model development include:
Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, maintain the genomic and histological features of the original tumor. These models are invaluable for testing the efficacy of this compound across a diverse range of patient-specific tumor architectures and genetic backgrounds. researchgate.net
Three-Dimensional (3D) Organoid Cultures: Tumor organoids are 3D cultures derived from patient tumors that can replicate key aspects of the original tumor's structure and function. They provide a high-throughput platform for screening this compound and combination therapies in a more physiologically relevant context than monolayer cultures.
Humanized Mouse Models: To study the interplay between this compound and the immune system, mouse models engrafted with a human immune system are critical. These models allow for the investigation of the compound's effects on immune cell infiltration and function within the tumor microenvironment.
Genetically Engineered Mouse Models (GEMMs): GEMMs that develop spontaneous tumors driven by specific oncogenic mutations provide a powerful tool for studying BET inhibitor efficacy and resistance in an immunocompetent setting, closely mimicking human disease progression.
| Preclinical Model | Key Features | Application for this compound Research |
|---|---|---|
| Patient-Derived Xenografts (PDXs) | Preserves original tumor architecture, heterogeneity, and genomic profile. researchgate.net | Efficacy testing across a diverse panel of patient tumors to identify responsive subtypes. |
| Tumor Organoids | 3D self-organizing cultures that mimic the in vivo tumor structure and function. | High-throughput screening for drug sensitivity and combination therapies in a patient-specific manner. |
| Humanized Mouse Models | Immunodeficient mice engrafted with a functional human immune system. | Evaluating the impact of this compound on tumor-immune interactions and its potential synergy with immunotherapy. |
| Genetically Engineered Mouse Models (GEMMs) | Develop spontaneous tumors in an immunocompetent host, driven by specific genetic alterations. | Studying mechanisms of action, resistance, and long-term effects in a model that recapitulates natural tumor evolution. |
Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding
A holistic understanding of this compound's mechanism of action requires the integration of multiple layers of biological data. Multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive, system-level view of the cellular response to BET inhibition. mdpi.com
Key applications of multi-omics include:
Systems Biology Analysis: By integrating data from different omics levels, researchers can construct detailed models of the molecular networks perturbed by this compound. mdpi.com This can reveal not only direct transcriptional targets but also downstream effects on protein expression, signaling pathways, and metabolic reprogramming.
Biomarker Discovery: Integrated analysis can identify robust biomarkers for predicting treatment response. technologynetworks.com For instance, combining transcriptomic and metabolomic data could uncover a metabolic signature that correlates with sensitivity to this compound.
Single-Cell Multi-Omics: Analyzing tumors at the single-cell level can dissect the heterogeneity of the treatment response. mdpi.com This powerful technology can identify rare cell populations that may be resistant to this compound and drive disease relapse, providing critical insights that are missed in bulk tumor analyses.
| 'Omics' Technology | Information Provided | Application in this compound Research |
|---|---|---|
| Genomics | DNA sequence, mutations, copy number variations. | Identify genetic markers associated with sensitivity or resistance. |
| Transcriptomics (RNA-seq) | Gene expression levels, non-coding RNAs. | Characterize the global transcriptional changes induced by this compound; identify direct and indirect target genes. ashpublications.org |
| Proteomics | Protein expression levels and post-translational modifications. | Validate transcriptional changes at the protein level and map effects on signaling pathways. |
| Metabolomics | Levels of small molecule metabolites. | Understand how this compound alters cellular metabolism and identify metabolic vulnerabilities. |
| Single-Cell Multi-Omics | Combined omics data from individual cells. mdpi.com | Dissect tumor heterogeneity, identify resistant cell subpopulations, and analyze the response of different cell types within the tumor microenvironment. |
Q & A
Q. What is the molecular mechanism of GSK2820151, and how does it target BET proteins in cancer models?
this compound is a selective small-molecule inhibitor of bromodomain and extraterminal (BET) proteins, which bind to acetylated lysine residues on histones to regulate transcription. It competitively inhibits BET proteins (BRD2, BRD3, BRD4, BRDT) from interacting with acetylated chromatin, thereby suppressing oncogenic transcriptional programs such as MYC-driven pathways . Preclinical studies demonstrate its efficacy in reducing proliferation in solid tumor cell lines and xenograft models by disrupting chromatin remodeling and gene expression .
Q. What preclinical evidence supports the antitumor activity of this compound?
In vitro and in vivo studies show that this compound inhibits tumor growth in solid malignancies, including breast and ovarian cancers. For example, it reduced tumor volume in xenograft models by >50% at tolerated doses, correlating with downregulation of MYC and cell-cycle regulators. However, its clinical advancement was halted due to prioritization of GSK525762, which exhibited a more favorable pharmacokinetic profile .
Q. How is this compound administered in preclinical studies, and what are its bioavailability characteristics?
this compound is orally bioavailable, with studies using doses ranging from 10–100 mg/kg in murine models. Pharmacokinetic analyses indicate a plasma half-life of ~4–6 hours, necessitating twice-daily dosing to maintain therapeutic concentrations. Key metabolites were identified via LC-MS, and bioavailability was confirmed to exceed 60% in preclinical species .
Advanced Research Questions
Q. What experimental design considerations are critical for validating BET inhibitor efficacy in heterogeneous tumor models?
Researchers must account for tumor heterogeneity by using patient-derived xenografts (PDXs) or organoid models that retain genetic diversity. Dose-response studies should include orthogonal assays (e.g., ChIP-seq for BRD4 occupancy, RNA-seq for MYC expression) to confirm target engagement. Additionally, combination therapies with agents targeting resistance pathways (e.g., PI3K inhibitors) should be explored to address adaptive feedback mechanisms .
Q. How can contradictions between preclinical and clinical data for this compound be analyzed?
Despite robust preclinical activity, this compound’s phase 1 trial (NCT02630251) in advanced solid tumors was terminated early. To reconcile this, researchers should evaluate species-specific differences in drug metabolism, tumor microenvironment interactions, and biomarker stratification. For instance, MYC dependency in preclinical models may not translate uniformly to human tumors, necessitating post-hoc analyses of patient biopsies for predictive biomarkers .
Q. What methodologies are recommended for assessing off-target effects of BET inhibitors like this compound?
Employ CRISPR-based screens or proteomics to identify off-target interactions. For example, thermal proteome profiling (TPP) can reveal unintended protein binding. Additionally, transcriptomic analyses (e.g., RNA-seq) of treated vs. untreated cells should be paired with functional assays (e.g., apoptosis/cell cycle) to distinguish on-target from off-target effects .
Q. How should researchers optimize in vivo dosing regimens to balance efficacy and toxicity for BET inhibitors?
Pharmacodynamic studies using serial tumor biopsies (e.g., measuring BRD4 displacement) are essential. Toxicity thresholds can be established via longitudinal monitoring of hematological and hepatic parameters. Dosing schedules should be adjusted based on pharmacokinetic/pharmacodynamic (PK/PD) modeling to minimize adverse events while maintaining target suppression .
Data Analysis and Reporting
Q. What statistical approaches are appropriate for analyzing BET inhibitor efficacy in preclinical studies?
Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes and mixed-effects models for longitudinal data. For omics datasets, apply false discovery rate (FDR) correction and pathway enrichment tools (e.g., GSEA). Transparent reporting of effect sizes, confidence intervals, and raw data in supplementary materials is critical for reproducibility .
Q. How can researchers address discrepancies in transcriptional profiling data post-GSK2820151 treatment?
Discrepancies may arise from batch effects or cellular heterogeneity. Mitigate these by normalizing data using RUV-seq or Combat algorithms and validating findings with single-cell RNA-seq. Cross-validate key results using independent techniques (e.g., qRT-PCR or western blot) .
Translational Challenges
Q. What lessons from this compound’s clinical termination inform future BET inhibitor development?
The prioritization of GSK525762 over this compound underscores the need for improved pharmacokinetic properties and biomarker-driven patient selection. Future studies should incorporate early-phase adaptive trial designs and robust pharmacodynamic biomarkers (e.g., circulating tumor DNA for MYC suppression) to identify responsive subsets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
